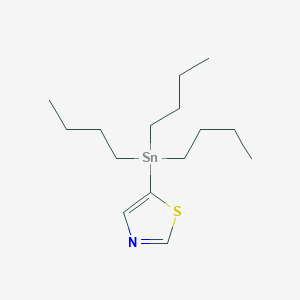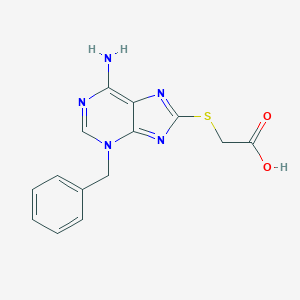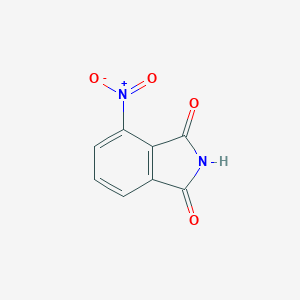
5-(Tributylstannyl)thiazol
Übersicht
Beschreibung
5-(Tributylstannyl)-1,3-thiazole is an organostannane compound that is used in a variety of organic syntheses, including the synthesis of heterocyclic compounds and the generation of radicals. It is an important reagent in organic synthesis, as it can be used to introduce a variety of functional groups into organic molecules. In addition, 5-(tributylstannyl)-1,3-thiazole has been used in a number of scientific research applications, including the study of protein-protein interactions, the development of new drugs, and the synthesis of complex molecules.
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Molekülen
5-(Tributylstannyl)thiazol: ist ein vielseitiges Reagenz bei der Synthese verschiedener biologisch aktiver Thiazolderivate. Diese Derivate wurden als wirksam in einem breiten Spektrum biologischer Aktivitäten nachgewiesen, einschließlich antioxidativer, analgetischer, entzündungshemmender, antimikrobieller, antimykotischer, antiviraler, diuretischer, antikonvulsiver, neuroprotektiver und Antitumor- oder zytotoxischer Eigenschaften . Die Fähigkeit der Verbindung, elektrophilen Substitutionen an der C-5-Position zu unterliegen, macht sie zu einem wertvollen Vorläufer bei der Synthese dieser pharmakologisch bedeutsamen Moleküle.
Stille-Kreuzkupplungsreaktionen
In der organischen Synthese wird This compound als Reagenz für die Stille-Kreuzkupplungsreaktion eingesetzt . Diese Reaktion ist von entscheidender Bedeutung für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen verschiedenen organischen Substraten, was zur Bildung komplexer molekularer Architekturen führt. Die Stille-Kupplung ist aufgrund ihrer milden Reaktionsbedingungen und ihrer Toleranz gegenüber einer breiten Palette funktioneller Gruppen besonders nützlich.
Entwicklung von Antitumormitteln
Thiazolderivate, einschließlich derer, die von This compound abgeleitet sind, wurden auf ihr Potenzial als Antitumormittel untersucht. Einige synthetisierte Thiazolverbindungen haben vielversprechende Ergebnisse bei der Hemmung des Tumorwachstums und der Proliferation gezeigt . Die strukturelle Modifikation von Thiazolringen kann zu neuen Molekülen mit starken Antitumoraktivitäten führen.
Anwendungen in der Materialwissenschaft
This compound: Derivate haben Anwendungen in der Materialwissenschaft, einschließlich der Entwicklung von fotografischen Sensibilisatoren, Flüssigkristallen und Farbstoffen . Die elektronischen Eigenschaften des Thiazolrings machen ihn für die Verwendung in Materialien geeignet, die bestimmte lichtabsorbierende oder emittierende Eigenschaften erfordern.
Safety and Hazards
Wirkmechanismus
Target of Action
Thiazole derivatives, in general, have been found to exhibit significant biological activity against various bacteria and pathogens . They are also known to interfere with diverse bacterial targets, including DNA gyrase, topoisomerase IV, biofilm formation, cell wall permeability, and tryptophanyl-tRNA synthetase .
Mode of Action
Thiazole derivatives are known to disrupt the dynamic equilibrium of tubulin polymerization and depolymerization, blocking cell division at mitosis, leading to cell cycle arrest at metaphase, and eventually causing cell death . This disruption of tubulin dynamics is particularly detrimental to cancer cells, which are more frequently in the division phase than normal cells .
Biochemical Pathways
These include cell proliferation, cellular transport, intracellular trafficking, and angiogenesis . The disruption of these processes can lead to a range of downstream effects, including cell death.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Eigenschaften
IUPAC Name |
tributyl(1,3-thiazol-5-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1,3H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWNSHUNTJWVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376847 | |
| Record name | 5-(Tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157025-33-7 | |
| Record name | 5-(Tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tributylstannyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)




![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)
![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)
![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)
